DPP‑4/DP‑IV Inhibitory Potency: 2.3‑Fold Improvement Over the 2,5‑Difluoro Analog in a β‑Homophenylalanine Series
In a systematic SAR study of β‑homophenylalanine‑based dipeptidyl peptidase IV (DP‑IV) inhibitors, introduction of a fluorine at the 2‑position was essential for potency. The 2,5‑difluoro analog (compound 22q) gave an IC₅₀ of 270 nM, whereas the 2,4,5‑trifluoro analog (compound 22t) achieved an IC₅₀ of 119 nM—a 2.3‑fold improvement [1]. This demonstrates that adding the third fluorine at the 4‑position confers a measurable gain in target engagement within this chemotype.
| Evidence Dimension | DP‑IV enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 119 nM (2,4,5‑trifluoro‑β‑homophenylalanine derivative, compound 22t) |
| Comparator Or Baseline | 270 nM (2,5‑difluoro‑β‑homophenylalanine derivative, compound 22q) |
| Quantified Difference | 2.3‑fold greater potency (lower IC₅₀) for the 2,4,5‑trifluoro analog |
| Conditions | Recombinant human DP‑IV enzyme; fluorescent AMC substrate cleavage assay; pH 7.5, 2 °C [1] |
Why This Matters
A factor of >2 in potency can translate into lower efficacious dose requirements and wider therapeutic windows in lead optimization, directly impacting candidate selection decisions.
- [1] Xu, J. et al. Discovery of potent and selective β‑homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 2004, 14 (18), 4759‑4762. PMID 15324903. View Source
